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molecular formula C10H19ClO B8280176 3,7-Dimethyloctanoyl Chloride

3,7-Dimethyloctanoyl Chloride

Cat. No. B8280176
M. Wt: 190.71 g/mol
InChI Key: RXNJHYGISMJXPH-UHFFFAOYSA-N
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Patent
US07462427B2

Procedure details

A solution of 4-bromo-biphenyl (7.00 g, 0.030 mol), aluminium chloride (4.40 g, 0.033 mol) and 3,7-dimethyloctanoyl chloride (step 2) (6.90 g, 0.036 mol), in dry DCM was prepared at room temperature. The stirring reaction mixture was left to react at room temperature until g.l.c. and t.l.c. analyses revealed a complete reaction, the reaction mixture was then treated with triethylsilane (9.30 g, 0.080 mol) and left stirring overnight. The reaction product was extracted into DCM (2×100 ml) and the combined organic layers were washed with brine, water and dried (MgSO4). The product was adsorbed onto silica gel and purified by column chromatography [DCM] and recrystallised from ethanol to yield a white powder.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[CH3:18][CH:19]([CH2:24][CH2:25][CH2:26][CH:27]([CH3:29])[CH3:28])[CH2:20][C:21](Cl)=O.C([SiH](CC)CC)C>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:21][CH2:20][CH:19]([CH3:18])[CH2:24][CH2:25][CH2:26][CH:27]([CH3:29])[CH3:28])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
4.4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
6.9 g
Type
reactant
Smiles
CC(CC(=O)Cl)CCCC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9.3 g
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Stirring
Type
CUSTOM
Details
stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirring reaction mixture
WAIT
Type
WAIT
Details
was left
CUSTOM
Type
CUSTOM
Details
to react at room temperature until g.l.c
CUSTOM
Type
CUSTOM
Details
a complete reaction
WAIT
Type
WAIT
Details
left
EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted into DCM (2×100 ml)
WASH
Type
WASH
Details
the combined organic layers were washed with brine, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
purified by column chromatography [DCM]
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol
CUSTOM
Type
CUSTOM
Details
to yield a white powder

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)CCC(CCCC(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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